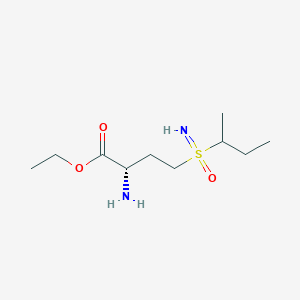
2-iodoterephthalic Acid
Descripción general
Descripción
2-Iodoterephthalic acid, also known as 2-iodo-1,4-benzenedicarboxylic acid, is an aromatic compound with the molecular formula C8H5IO4. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Iodoterephthalic acid can be synthesized through several methods. One common approach involves the iodination of terephthalic acid. This process typically uses iodine and an oxidizing agent, such as nitric acid, to introduce the iodine atom into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with iodine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of metal-organic frameworks (MOFs) has been explored to facilitate the iodination process. These frameworks can provide a controlled environment for the reaction, improving yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of terephthalic acid can be formed.
Oxidation Products: Oxidation can lead to the formation of terephthalic acid derivatives with different oxidation states.
Coupling Products: Larger aromatic compounds or polymers can be synthesized through coupling reactions.
Aplicaciones Científicas De Investigación
2-Iodoterephthalic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-iodoterephthalic acid primarily involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid groups. The iodine atom can engage in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The carboxylic acid groups can form hydrogen bonds, further affecting the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Terephthalic Acid: The parent compound, without the iodine substitution.
2,5-Diiodoterephthalic Acid: A derivative with two iodine atoms on the benzene ring.
2-Iodoisophthalic Acid: An isomer with the iodine atom in a different position on the benzene ring.
Uniqueness: 2-Iodoterephthalic acid is unique due to the specific position of the iodine atom, which influences its reactivity and the types of interactions it can participate in. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propiedades
IUPAC Name |
2-iodoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZKKRPROWYBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395526 | |
| Record name | 2-iodoterephthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829-22-7 | |
| Record name | 2-Iodo-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodoterephthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-iodoterephthalic acid contribute to the formation of MOFs, and what are the notable characteristics of the resulting MOF structure?
A1: this compound acts as an organic linker in the synthesis of MOFs. In the presence of cobalt(II) acetate and 1,10-phenanthroline (phen) in N,N-dimethylformamide (DMF), it undergoes a reaction where the iodine atom is cleaved off, and the resulting terephthalate dianion (TP) coordinates with cobalt ions to form the MOF structure [, ]. The synthesized MOF, [Co(TP)(phen)·2DMF·2H2O], exhibits a microporous structure with permanent porosity and a large surface area, characteristic of type I adsorption isotherms [, ]. This suggests potential applications in gas storage and separation.
Q2: What is the significance of the nitrogen-doped carbon nanomaterials derived from the synthesized MOF?
A2: The thermolysis of the MOF [Co(TP)(phen)·2DMF·2H2O] results in the formation of nitrogen-doped carbon nanomaterials denoted as Co/CoO@C [, ]. The presence of cobalt nanoparticles embedded in the nitrogen-doped carbon matrix could potentially enhance the material's catalytic activity, electrical conductivity, and magnetic properties, making it promising for various applications in catalysis, energy storage, and sensing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)







